molecular formula C22H19ClN4O B2937774 4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-89-7

4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2937774
CAS No.: 899952-89-7
M. Wt: 390.87
InChI Key: VMIOZVNCRJMLCW-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 899952-89-7) is a high-value chemical scaffold for biomedical research and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds, which are characterized by a fused bicyclic structure and are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and close structural similitude to purine bases . The core research application of this compound is as a potent inhibitor of Tropomyosin Receptor Kinases (TRKs) . TRK family proteins, including TRKA, are clinically validated oncology targets, as their continuous activation and overexpression, often driven by NTRK gene fusions, can lead to various cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma . Pyrazolo[3,4-b]pyridine derivatives are designed to target the kinase's hinge region, with the pyrazolo portion acting as a hydrogen bond center and the pyridine ring contributing to binding stability through π–π stacking interactions . Beyond its specific role in TRK inhibition, the 1H-pyrazolo[3,4-b]pyridine scaffold is under extensive investigation for a broad spectrum of other pharmacological activities. These include potential applications as antitumor agents acting through tubulin polymerization inhibition , and as ligands for various other kinases and receptors . This makes derivatives like this compound versatile tools for probing diverse biological pathways. Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly for use by qualified professionals in a laboratory setting.

Properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-3-15-9-11-16(12-10-15)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIOZVNCRJMLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.

Chemical Structure

The compound can be represented by the following structural formula:

C17H18ClN3O\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_3\text{O}

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors followed by functional group modifications. The method may vary, but it often includes the use of chloroformylation and subsequent reactions to introduce the ethyl and methyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines such as:

CompoundCell LineIC50 (µM)
This compoundHeLa2.59
DoxorubicinHeLa2.35

These results indicate that the compound possesses comparable efficacy to established anticancer agents like doxorubicin .

Antibacterial Activity

Compounds in this class have also been evaluated for antibacterial properties. Studies suggest that pyrazolo derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo compounds has been explored through in vivo models of inflammation. Notably, some derivatives have shown significant reduction in carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents.

Antiviral Activity

Emerging research suggests that pyrazolo[3,4-b]pyridine derivatives may also inhibit viral replication. For instance, certain compounds have demonstrated activity against Hepatitis C virus (HCV) with IC50 values in the micromolar range .

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrazolo[3,4-b]pyridine derivatives showed that modifications at specific positions on the aromatic rings significantly enhanced anticancer activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Antimicrobial Screening : In a systematic evaluation of various derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against multidrug-resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared to derivatives with modifications at the carboxamide-linked aryl group, pyrazole/pyridine substituents, or core heterocyclic systems. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R) Melting Point (°C) Yield (%) Molecular Formula Key Features
4-Chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 4-Ethylphenyl Not reported Not reported C24H20ClN5O Enhanced lipophilicity due to ethyl group; potential for improved bioavailability
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-Cyanophenyl 133–135 68 C21H15ClN6O Higher polarity due to cyano group; moderate yield
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Chlorophenyl 171–172 68 C21H14Cl2N6O Dual chloro substituents increase molecular weight and halogen bonding potential
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) 4-Fluorophenyl 181–183 71 C21H14ClFN6O Fluorine enhances electronegativity and metabolic stability
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Amino group at position 6 Not reported Not reported C15H13N5O Amino substitution increases hydrogen-bonding capacity and solubility
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 1,3-Dimethyl Not reported Not reported C10H10ClN5O Methyl groups reduce steric hindrance but may limit binding specificity

Crystallographic and Intermolecular Behavior

  • Derivatives like (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone () exhibit intramolecular hydrogen bonds (O–H···O, C–H···N) and π–π stacking, which stabilize crystal packing. The ethyl group in the target compound may disrupt such interactions, leading to distinct packing motifs .
  • Planarity of the pyrazolo[3,4-b]pyridine core is conserved across analogs, but substituent bulk (e.g., ethyl vs. methyl) influences dihedral angles with attached aryl rings .

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